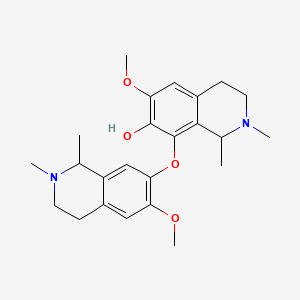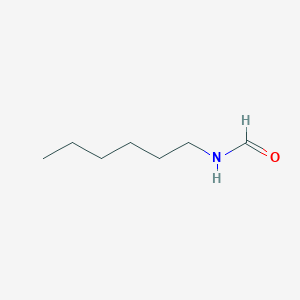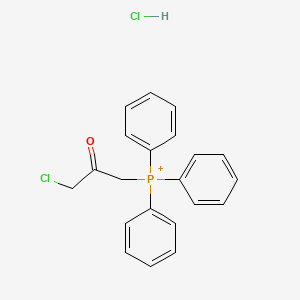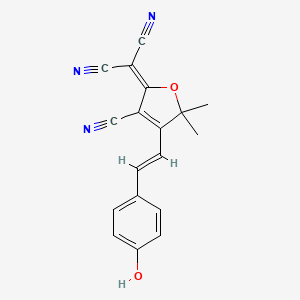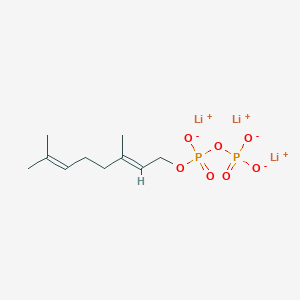
(S)-3-fluoro-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-fluoro-2-methylpropan-1-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a fluorine atom attached to the third carbon of a propanol chain, with a methyl group attached to the second carbon. The compound is chiral, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-fluoro-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 3-fluoro-2-methylpropanal using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the nucleophilic substitution of 3-fluoro-2-methylpropan-1-yl chloride with a suitable nucleophile, followed by reduction to yield the alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The choice of catalyst and reaction conditions is crucial to ensure the selective production of the (S)-enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-fluoro-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluoro-2-methylpropanal or 3-fluoro-2-methylpropanoic acid, depending on the oxidizing agent used.
Reduction: Reduction of the compound can yield 3-fluoro-2-methylpropan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or ammonia (NH₃) can be used for substitution reactions.
Major Products
Oxidation: 3-fluoro-2-methylpropanal, 3-fluoro-2-methylpropanoic acid
Reduction: 3-fluoro-2-methylpropan-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(S)-3-fluoro-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-3-fluoro-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chiral nature of the compound allows it to interact selectively with chiral receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-fluoro-2-methylpropan-1-ol: The enantiomer of (S)-3-fluoro-2-methylpropan-1-ol, with similar chemical properties but different biological activity.
3-fluoro-2-methylpropan-1-amine: A derivative obtained through the reduction of this compound.
3-fluoro-2-methylpropanal: An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Its ability to form strong hydrogen bonds and interact selectively with chiral receptors makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
1639042-43-5 |
|---|---|
Formule moléculaire |
C4H9FO |
Poids moléculaire |
92.11 g/mol |
Nom IUPAC |
(2S)-3-fluoro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H9FO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m1/s1 |
Clé InChI |
HRPXBIFMRWNHRU-SCSAIBSYSA-N |
SMILES isomérique |
C[C@@H](CO)CF |
SMILES canonique |
CC(CO)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


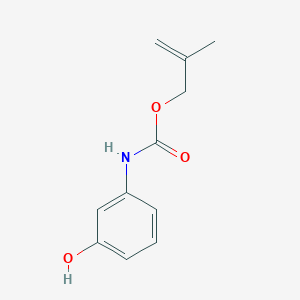
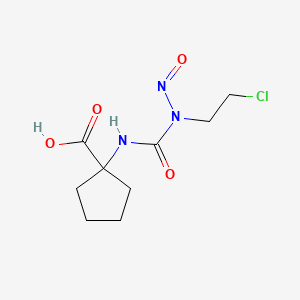


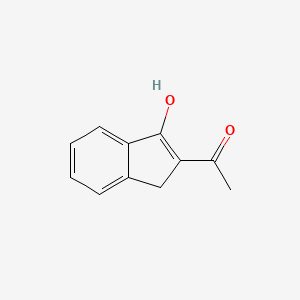

![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
